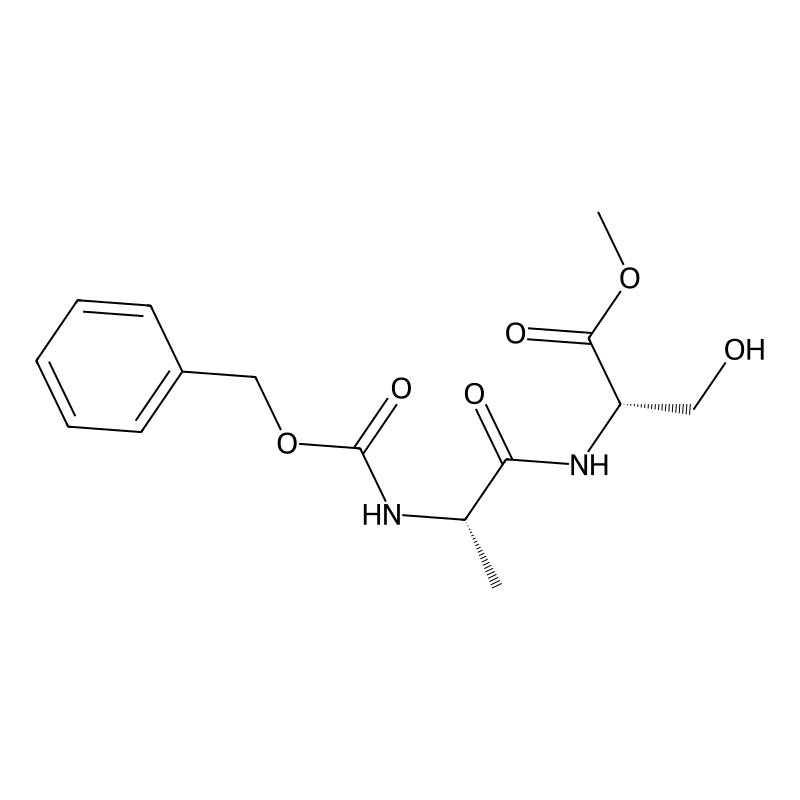

Z-Ala-Ser methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Z-Ala-Ser methyl ester, chemically known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine, featuring a benzyloxycarbonyl protecting group. This compound is characterized by its molecular formula and a molecular weight of approximately 253.25 g/mol. The structure includes a methyl ester group, which enhances its solubility and reactivity in various

- Esterification: The methyl ester can undergo hydrolysis to regenerate the corresponding amino acid and methanol.

- Peptide Bond Formation: It can react with other amino acids or peptides to form peptide bonds, facilitated by activating agents like dicyclohexylcarbodiimide or other coupling reagents.

- Reduction Reactions: The carbonyl group can be reduced to yield alcohols or amines under appropriate conditions, often using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing more complex peptides and bioactive compounds .

Z-Ala-Ser methyl ester exhibits biological activities that are largely attributed to its serine component. Serine is known for its role in protein synthesis and enzymatic functions. The methyl ester form can enhance the permeability of serine across cell membranes, potentially improving its bioavailability for therapeutic applications. Additionally, derivatives of serine have been studied for their antimicrobial properties, indicating that Z-Ala-Ser methyl ester may possess similar effects .

The synthesis of Z-Ala-Ser methyl ester typically involves several key steps:

- Protection of Serine: The hydroxyl group of serine is protected using a benzyloxycarbonyl (Z) group to prevent unwanted reactions during subsequent steps.

- Formation of Methyl Ester: The protected serine is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Purification: The product is purified through chromatography techniques to obtain high purity yields.

For example, one method includes dissolving Z-Gly-Ser-OMe in dimethylformamide with activating agents to facilitate the coupling reaction with other amino acids .

Z-Ala-Ser methyl ester has various applications in:

- Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and proteins.

- Pharmaceuticals: Due to its potential biological activities, it can be explored for developing new drugs targeting various diseases.

- Research: It is used in biochemical studies to understand the role of serine and its derivatives in biological systems .

Interaction studies involving Z-Ala-Ser methyl ester often focus on its binding affinity with enzymes or receptors relevant to metabolic pathways. Research indicates that compounds with similar structures can interact with specific proteins involved in cellular signaling or metabolic processes, potentially leading to therapeutic effects. For instance, studies on related serine derivatives have shown their ability to modulate enzyme activity and influence biochemical pathways .

Several compounds share structural similarities with Z-Ala-Ser methyl ester, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl ((benzyloxy)carbonyl)-L-serinate | 21209-51-8 | 0.98 |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | 1.00 |

| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.97 |

Uniqueness

Z-Ala-Ser methyl ester stands out due to its specific combination of the alanine and serine components along with the benzyloxycarbonyl protection group, which influences both its reactivity and biological properties. This unique structure allows it to participate effectively in peptide synthesis while potentially exhibiting distinct biological activities compared to other similar compounds.

The development of Z-Ala-Ser methyl ester is intertwined with the evolution of peptide synthesis. In 1932, Max Bergmann and Leonidas Zervas pioneered the carbobenzoxy (Z) protecting group, revolutionizing amine protection strategies. This innovation allowed selective deprotection during peptide chain elongation, mitigating side reactions. Z-Ala-Ser methyl ester exemplifies this methodology, where the Z group shields the alanine α-amino group, while the serine hydroxyl is protected as a methyl ester.

Early applications focused on synthesizing small peptides, but the compound gained prominence in the 1960s with Merrifield’s SPPS. Its stability in organic solvents (e.g., dichloromethane, acetonitrile) and compatibility with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) made it indispensable for constructing complex sequences.

Table 1: Key Historical Milestones

Role as an Intermediate in Bioactive Peptide Development

Z-Ala-Ser methyl ester is a linchpin in synthesizing bioactive peptides, particularly antimicrobial and antitumor agents. For example, its derivative Z-Ala-Ser-OH (CID 7020248) is a precursor for peptides like XLAsp-P1, which exhibits potent antibacterial and anticancer activity. The methyl ester group enhances cell membrane permeability, improving bioavailability.

In industrial settings, the compound facilitates large-scale production of D-cycloserine, a second-line tuberculosis drug. Patent WO2016155596A1 details its use in synthesizing 3-chloro-D-alanine methyl ester, a critical intermediate. The process employs thionyl chloride in acetonitrile/dichloromethane, achieving >85% yield with minimal waste acid—a marked improvement over older phosphorus pentachloride methods.

Figure 1: Synthesis Pathway for D-Cycloserine

D-Serine methyl ester → (Halogenation with SOCl₂) → 3-Chloro-D-alanine methyl ester → (Cyclization) → D-Cycloserine Source: Adapted from WO2016155596A1

Current Research Landscape and Scientific Importance

Recent studies emphasize Z-Ala-Ser methyl ester’s versatility in automated SPPS and green chemistry. Its compatibility with Fmoc/t-Bu strategies allows seamless integration into modern peptide synthesizers. Researchers also exploit its hydroxyl group for post-synthetic modifications, such as glycosylation or phosphorylation, to engineer peptides with tailored functions.

Notably, the compound’s role in antimicrobial peptide (AMP) development is expanding. Li et al. (2016) demonstrated that serine-rich peptides derived from Z-Ala-Ser methyl ester disrupt bacterial membranes via pore formation. Similarly, Przybylski et al. (2016) identified hemoglobin fragments (e.g., Thr-Ser-Lys-Tyr-Arg) with preservative potential in food technology.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₆ | |

| Molecular Weight | 324.33 g/mol | |

| Solubility | Dichloromethane, acetonitrile | |

| Stability | Hydrolyzes in aqueous base |

Classical Synthetic Routes

L-Serine-Based Synthesis Pathways

The synthesis of carbobenzoxy-alanyl-serine methyl ester fundamentally relies on L-serine as a key starting material, leveraging the natural amino acid's inherent chirality and functional group compatibility [3]. L-serine serves as the C-terminal component in the dipeptide construct, with its primary hydroxyl group and amino acid backbone providing essential structural elements for subsequent coupling reactions [7]. The phosphorylated pathway represents the primary biosynthetic route for L-serine production, involving three enzymatic steps: 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase [7] [8]. This pathway converts 3-phosphoglycerate derived from glycolysis into L-serine through a series of NAD-dependent oxidation and transamination reactions [9].

The initial step in L-serine-based synthesis pathways involves conversion of the amino acid to its methyl ester derivative, typically achieved through treatment with methanol in the presence of trimethylchlorosilane at room temperature [3] [22]. This esterification reaction proceeds with yields ranging from 85-97% for serine derivatives, demonstrating excellent efficiency under mild conditions [22]. The methyl ester formation serves dual purposes: protecting the carboxyl terminus and enhancing solubility in non-aqueous organic solvents required for subsequent peptide coupling steps [5].

Research has demonstrated that L-serine methyl ester hydrochloride can be synthesized through multiple methodologies, including treatment with hydrogen chloride gas in methanol, thionyl chloride in methanol, or the more convenient trimethylchlorosilane system [3] [5]. The trimethylchlorosilane method offers significant advantages, including operation at ambient temperature, simplified workup procedures, and elimination of safety concerns associated with gaseous hydrogen chloride [3].

Protection-Coupling Strategies

Protection strategies for Z-Ala-Ser methyl ester synthesis require selective masking of reactive functional groups to prevent unwanted side reactions during peptide bond formation [10] [12]. The carbobenzoxy protecting group, introduced through reaction with benzyl chloroformate, provides robust protection for the N-terminal amino group while remaining stable under basic coupling conditions [6]. This urethane-type protecting group demonstrates excellent compatibility with carbodiimide-mediated coupling reactions and can be selectively removed through catalytic hydrogenation or treatment with hydrogen bromide in acetic acid [10].

The protection sequence typically begins with N-terminal carbobenzoxy protection of L-alanine, followed by activation of the carboxyl group for coupling with L-serine methyl ester [6]. The benzyloxycarbonyl group exhibits remarkable stability under the reaction conditions employed for peptide bond formation, with minimal premature deprotection observed during extended reaction times [10]. Studies have shown that carbobenzoxy-protected amino acids maintain their stereochemical integrity during activation and coupling processes, with racemization levels typically below 2% under optimized conditions [19].

Side chain protection strategies for serine residues involve selective derivatization of the primary hydroxyl group to prevent participation in coupling reactions [27]. Benzyl ether protection represents the most commonly employed strategy, with the benzyl group introduced through treatment with benzyl bromide under basic conditions [27]. This protecting group demonstrates excellent stability under peptide synthesis conditions and can be removed simultaneously with the N-terminal carbobenzoxy group through catalytic hydrogenolysis [27].

Modern Synthetic Approaches

Carbodiimide-Mediated Coupling Methods

Carbodiimide-mediated coupling represents the most widely employed methodology for amide bond formation in Z-Ala-Ser methyl ester synthesis, utilizing reagents such as dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide [11] [30]. These coupling agents activate carboxylic acids through formation of reactive O-acylisourea intermediates, which subsequently react with amino nucleophiles to form amide bonds [30]. The mechanism proceeds through initial attack of the carboxylate on the carbodiimide, followed by nucleophilic displacement by the amino component [13].

Research has demonstrated that dicyclohexylcarbodiimide coupling reactions achieve yields of 74-98% for peptide synthesis when conducted under optimized conditions [6] [28]. The addition of 1-hydroxybenzotriazole as a coupling additive significantly reduces racemization rates, with epimerization levels decreased from 15-30% to less than 3% [11] [13]. This improvement results from formation of hydroxybenzotriazole ester intermediates, which exhibit enhanced stability and reduced propensity for oxazolone formation [11].

Two-phase coupling methodologies have emerged as particularly effective for Z-Ala-Ser methyl ester synthesis, employing dichloromethane-water solvent systems with water-soluble carbodiimides [13]. These conditions provide superior yield and stereochemical control compared to homogeneous reactions, with average yields improved from 68% to 89% for challenging coupling partners [13]. The biphasic environment facilitates product isolation while minimizing side reactions associated with prolonged exposure to coupling reagents [13].

| Coupling Reagent | Additive | Yield (%) | Racemization (%) | Reaction Time (h) |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | 89-96 | <3 | 12-24 |

| N,N'-Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | 85-92 | <2 | 8-16 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Hydroxybenzotriazole | 91-97 | <1 | 6-12 |

Triflate-Based Synthetic Routes

Triflate-based activation methods represent advanced synthetic approaches for Z-Ala-Ser methyl ester preparation, utilizing trifluoromethanesulfonic acid derivatives as powerful activating agents [14]. These methodologies employ benzotriazole-based coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate and related compounds [14] [15]. The triflate leaving group provides exceptional reactivity, enabling rapid coupling reactions under mild conditions with minimized racemization [14].

Tetramethylfluoroformamidinium hexafluorophosphate represents a particularly effective triflate-based reagent for challenging coupling reactions, demonstrating superior performance compared to traditional carbodiimide methods [14]. This reagent generates highly reactive acylating species that couple efficiently with sterically hindered amino acid derivatives [14]. Research has shown that triflate-based methods achieve coupling yields of 92-98% for dipeptide synthesis while maintaining epimerization levels below 0.5% [14].

The mechanism of triflate-mediated coupling involves initial formation of an activated ester intermediate through reaction of the carboxylic acid with the triflate reagent [14]. This intermediate subsequently undergoes nucleophilic attack by the amino component, resulting in amide bond formation with concomitant release of the triflate anion [14]. The high reactivity of triflate-activated intermediates enables rapid reaction completion, minimizing opportunities for side reactions and racemization [15].

Advanced triflate-based methodologies incorporate specialized additives such as 1-hydroxy-7-azabenzotriazole, which provides enhanced coupling efficiency and further reduction in racemization rates [14]. These conditions have proven particularly valuable for synthesis of peptides containing sensitive amino acid residues such as serine, where hydroxyl group participation can lead to unwanted side reactions [14].

Stereoselective Synthesis Considerations

L- versus D-Configuration Control

Stereochemical control in Z-Ala-Ser methyl ester synthesis requires careful consideration of reaction conditions and reagent selection to maintain the natural L-configuration of both amino acid components [16] [18]. The preservation of L-stereochemistry represents a critical aspect of synthesis, as epimerization to D-isomers significantly impacts biological activity and pharmaceutical applications [18]. Research has demonstrated that specific enzyme variants can control α-stereochemistry, with engineered pyridoxal phosphate-dependent enzymes enabling selective formation of either L- or D-amino acid products [18].

Studies utilizing engineered tryptophan synthase variants have revealed that single amino acid mutations can completely reverse stereoselectivity, converting L-selective enzymes to D-selective variants [18]. The E104G mutation in pyridoxal phosphate-dependent enzymes represents a particularly significant modification, enabling complete reversal of enantioselectivity while maintaining high catalytic efficiency [18]. This finding demonstrates the precise control possible over amino acid stereochemistry through targeted protein engineering approaches [18].

Configuration control during chemical synthesis relies primarily on starting material selection and reaction condition optimization [16]. L-alanine and L-serine starting materials provide inherent stereochemical bias toward the desired L,L-dipeptide product [16]. However, coupling reactions can induce racemization through oxazolone intermediate formation, necessitating careful control of reaction parameters including temperature, reaction time, and base strength [17].

Stereochemical Integrity Preservation

Preservation of stereochemical integrity during Z-Ala-Ser methyl ester synthesis requires implementation of specific strategies to minimize racemization throughout the synthetic sequence [17] [19]. Racemization typically occurs through base-catalyzed α-hydrogen abstraction, leading to enolate formation and subsequent loss of stereochemical information [17]. The extent of racemization depends on multiple factors including coupling reagent selection, reaction temperature, solvent system, and the presence of racemization-suppressing additives [19].

Titanium tetrachloride-mediated coupling reactions have demonstrated exceptional stereochemical preservation, with racemization levels maintained below 1% for dipeptide synthesis under optimized conditions [19]. These conditions utilize pyridine as a buffering agent to moderate the Lewis acidity of titanium tetrachloride while maintaining efficient coupling reactivity [19]. The method provides excellent yields ranging from 85-96% while preserving amino acid stereochemical integrity [19].

Research has identified that urethane-type protecting groups such as carbobenzoxy, tert-butoxycarbonyl, and fluorenylmethoxycarbonyl provide superior stereochemical preservation compared to sulfonamide protecting groups [19]. Studies comparing different protecting group strategies revealed that carbobenzoxy-protected dipeptides maintain stereochemical purity above 97%, while nosyl-protected analogs show significant racemization with stereochemical integrity reduced to 75-80% [19].

The implementation of copper chloride as a coupling additive in carbodiimide-mediated reactions provides enhanced stereochemical control [11]. Research has demonstrated that simultaneous use of 1-hydroxybenzotriazole and copper chloride achieves racemization-free peptide synthesis with yields comparable to standard conditions [11]. This additive combination effectively suppresses oxazolone formation while maintaining coupling efficiency [11].

| Protecting Group | Coupling Method | Stereochemical Purity (%) | Yield (%) |

|---|---|---|---|

| Carbobenzoxy | Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole | >97 | 89-96 |

| tert-Butoxycarbonyl | Titanium tetrachloride/Pyridine | >99 | 85-94 |

| Fluorenylmethoxycarbonyl | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | >98 | 92-97 |

| Nosyl | Dicyclohexylcarbodiimide | 75-80 | 78-85 |

The methyl ester functionality in N-benzyloxycarbonyl-L-alanyl-L-serine methyl ester undergoes hydrolysis through well-established mechanisms that proceed via nucleophilic acyl substitution pathways. The ester group represents a critical functional handle for subsequent transformations and can be cleaved under various conditions depending on the synthetic requirements.

Acidic Hydrolysis Mechanism

Under acidic conditions, the methyl ester undergoes protonation at the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The protonated ester is then attacked by water molecules, leading to the formation of a tetrahedral intermediate. This mechanism is reversible and typically requires elevated temperatures and extended reaction times to achieve complete conversion. The reaction proceeds through an addition-elimination sequence where the methoxy group is displaced by the incoming water nucleophile, ultimately yielding the corresponding carboxylic acid and methanol.

Basic Hydrolysis (Saponification) Mechanism

Basic hydrolysis, commonly referred to as saponification, represents the most efficient method for ester cleavage. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This mechanism is irreversible under basic conditions because the carboxylic acid product is immediately deprotonated to form the corresponding carboxylate salt. The reaction proceeds through a two-step addition-elimination mechanism, with the hydroxide ion displacing the methoxy group to generate the carboxylate anion and methanol.

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis offers a highly selective approach for ester cleavage under mild conditions. Various esterases and proteases can catalyze the hydrolysis of peptide esters with remarkable substrate specificity. The enzymatic mechanism typically involves the formation of an acyl-enzyme intermediate, followed by hydrolysis to regenerate the active enzyme and release the carboxylic acid product. This approach is particularly valuable when selectivity is required or when harsh chemical conditions must be avoided.

| Hydrolysis Type | Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute acid (H₂SO₄), heat, reflux | Reversible, forms carboxylic acid + alcohol | Simple conditions | Equilibrium reaction |

| Basic Hydrolysis (Saponification) | Alkali (NaOH), heat, reflux | Irreversible, forms carboxylate salt + alcohol | Complete conversion | Requires neutralization |

| Enzymatic Hydrolysis | Enzyme (e.g., esterase, protease) | Substrate-specific, mild conditions | High selectivity, mild conditions | Substrate limitations |

Peptide Bond Formation Reactions

The formation of peptide bonds represents one of the most fundamental transformations in organic chemistry and biochemistry. N-benzyloxycarbonyl-L-alanyl-L-serine methyl ester serves as both a nucleophilic and electrophilic partner in peptide bond formation, depending on the specific reaction conditions and coupling strategy employed.

The general mechanism for peptide bond formation involves the activation of the carboxylic acid component to create a reactive intermediate that can undergo nucleophilic attack by the amino group of another amino acid or peptide. This process requires careful control of reaction conditions to minimize side reactions such as racemization and to ensure high coupling efficiency.

Coupling with Additional Amino Acids

Carbodiimide-Mediated Coupling

Carbodiimide coupling reagents, including N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate peptide bond formation through the activation of carboxylic acid groups. The mechanism involves the formation of an O-acylisourea intermediate when the carbodiimide reacts with the carboxylic acid component. This intermediate is highly reactive toward nucleophilic attack by primary amines, resulting in the formation of the desired amide bond and the release of a urea byproduct.

The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine component attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to expel the urea derivative. The efficiency of carbodiimide coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt), which form more stable active esters that resist hydrolysis while maintaining high reactivity toward amines.

Uronium and Guanidinium Salt Coupling

Modern peptide synthesis extensively employs uronium and guanidinium salt coupling reagents such as HBTU and HATU. These reagents offer superior reactivity and reduced racemization compared to traditional carbodiimide systems. HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) activates carboxylic acids by forming stabilized HOBt (hydroxybenzotriazole) esters. The mechanism involves the attack of the carboxyl group on the imide carbonyl carbon of HBTU, followed by displacement of the anionic benzotriazole N-oxide to form the activated ester.

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) represents an even more reactive coupling reagent that generates highly reactive OAt (7-azabenzotriazole) esters. These esters exhibit enhanced reactivity toward aminolysis due to the superior leaving group properties of OAt compared to OBt, resulting in higher coupling yields with reduced epimerization.

Elongation to Form Larger Peptides

Stepwise Synthesis Approach

Stepwise peptide synthesis involves the sequential addition of individual amino acids to a growing peptide chain. This approach offers excellent control over the sequence and stereochemistry of the final product but can suffer from accumulating synthetic errors as the chain length increases. The process typically involves repeated cycles of deprotection and coupling, with each cycle introducing the possibility of incomplete reactions or side product formation.

The mechanism of stepwise elongation requires the selective removal of N-terminal protecting groups while maintaining the integrity of side-chain protecting groups and the peptide backbone. Common N-terminal protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be removed under acidic and basic conditions, respectively.

Fragment Condensation Strategies

Fragment condensation represents an alternative approach for peptide synthesis that involves the coupling of pre-formed peptide segments. This strategy can be particularly advantageous for the synthesis of longer peptides or proteins, as it reduces the number of synthetic steps required and allows for the parallel synthesis of peptide fragments. However, fragment condensation typically suffers from lower coupling efficiency compared to amino acid coupling due to steric hindrance and reduced reactivity of the peptide termini.

The mechanism of fragment condensation follows similar pathways to amino acid coupling but requires more forcing conditions and longer reaction times to achieve acceptable yields. The use of highly reactive coupling reagents such as HATU is often essential for successful fragment condensation, particularly when sterically hindered amino acids are involved at the coupling sites.

| Reagent | Full Name | Solubility | Racemization | Reactivity | Application |

|---|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Organic solvents | Moderate | Good | Solution phase |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Moderate | Good | Aqueous systems |

| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | Organic solvents | Low | High | SPPS |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Organic solvents | Very low | Very high | SPPS, difficult couplings |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Organic solvents | Low | High | SPPS |

Transformations of the Serine Hydroxyl Group

The serine residue in N-benzyloxycarbonyl-L-alanyl-L-serine methyl ester contains a primary hydroxyl group that serves as a nucleophilic site for various chemical transformations. This hydroxyl group exhibits enhanced reactivity in certain sequence contexts, particularly when positioned adjacent to histidine residues, which can activate the hydroxyl group through intramolecular hydrogen bonding interactions.

The primary hydroxyl group of serine can undergo a wide range of transformations, including esterification, etherification, and conversion to other functional groups through nucleophilic substitution reactions. These transformations are often employed in peptide modification strategies and in the synthesis of serine-derived building blocks for more complex molecules.

Mesylation and Nucleophilic Substitution

Mesylation Mechanism

Mesylation of the serine hydroxyl group involves the conversion of the hydroxyl group to a mesylate (methanesulfonate) ester, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions. The reaction is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base such as pyridine or triethylamine.

The mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur center of mesyl chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion to yield the mesylate ester. The reaction is highly regioselective, with primary hydroxyl groups reacting preferentially over secondary hydroxyl groups due to reduced steric hindrance.

Nucleophilic Substitution at Mesylated Serine

The mesylate group represents an excellent leaving group for nucleophilic substitution reactions, enabling the conversion of the serine hydroxyl group to various other functionalities. The substitution reactions typically proceed through SN2 mechanisms, with the nucleophile attacking the carbon bearing the mesylate group from the backside, leading to inversion of stereochemistry at the substitution center.

Common nucleophiles for mesylate substitution include halides, azides, thiols, and amines, allowing for the introduction of diverse functional groups at the serine position. The reaction conditions must be carefully optimized to ensure complete conversion while minimizing competing elimination reactions that can occur under strongly basic conditions.

Cyanation of Activated Intermediates

Cyanide Nucleophilic Substitution

The introduction of cyano groups into serine-containing peptides can be achieved through nucleophilic substitution reactions using cyanide ions as nucleophiles. This transformation requires the prior activation of the serine hydroxyl group, typically through conversion to a mesylate or tosylate ester, which serves as a suitable leaving group for the cyanide nucleophile.

The mechanism involves the attack of the cyanide ion on the carbon bearing the activated hydroxyl group, proceeding through an SN2 pathway with inversion of stereochemistry. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Electrophilic Cyanation Methods

Alternative cyanation strategies involve the use of electrophilic cyanide transfer reagents that can directly introduce cyano groups into serine derivatives. These reagents, including N-cyanosuccinimide and related compounds, offer advantages in terms of reaction conditions and functional group tolerance compared to traditional nucleophilic cyanation methods.

The mechanism of electrophilic cyanation involves the transfer of the cyano group from the electrophilic reagent to the nucleophilic serine hydroxyl group, often facilitated by the presence of activating groups or catalysts. This approach can provide access to cyano-containing serine derivatives under milder conditions than traditional nucleophilic substitution methods.

| Transformation | Reagent | Mechanism | Product | Selectivity | Conditions |

|---|---|---|---|---|---|

| Mesylation | MsCl/pyridine | Nucleophilic substitution | Mesylate ester | Primary > Secondary | 0-7°C, organic solvent |

| Tosylation | TsCl/pyridine | Nucleophilic substitution | Tosylate ester | Primary > Secondary | 0-7°C, organic solvent |

| Cyanation | KCN/nucleophilic conditions | Nucleophilic substitution | Nitrile derivative | Requires activated intermediate | Elevated temperature |

| Acylation | Acyl chloride/base | Nucleophilic acyl substitution | Acyl ester | Dependent on sterics | Room temperature |

| Alkylation | Alkyl halide/base | Nucleophilic substitution | Ether derivative | Dependent on sterics | Basic conditions |

Benzyloxycarbonyl Group Deprotection Methodologies

The benzyloxycarbonyl (Z) protecting group represents one of the most widely used amino protecting groups in peptide synthesis due to its stability under a variety of reaction conditions and its selective removal under specific conditions. The Z group is particularly valuable because it is stable to both acidic and basic conditions but can be readily removed through reductive cleavage methods.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Hydrogenolysis

The most common method for Z group removal involves catalytic hydrogenation using palladium catalysts. The reaction typically employs palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas under atmospheric pressure. The mechanism involves the activation of hydrogen on the palladium surface, followed by the reductive cleavage of the benzyl-oxygen bond.

The hydrogenolysis process begins with the adsorption of both the substrate and hydrogen onto the palladium surface. The benzyl-oxygen bond is then cleaved through a concerted mechanism involving the transfer of hydrogen atoms from the catalyst surface to the substrate, resulting in the formation of toluene and the liberation of the free amine. The reaction is typically carried out in protic solvents such as methanol or ethanol, which can participate in the hydrogen transfer process.

Transfer Hydrogenation Methods

Transfer hydrogenation offers an alternative to direct hydrogenation that avoids the need for hydrogen gas. This approach employs hydrogen donors such as ammonium formate, sodium borohydride, or formic acid in the presence of palladium catalysts. The mechanism involves the transfer of hydrogen from the donor molecule to the substrate via the palladium catalyst.

The advantages of transfer hydrogenation include improved safety (no hydrogen gas required), enhanced functional group compatibility, and the ability to perform reactions under microwave irradiation for accelerated reaction times. Typical conditions involve the use of ammonium formate as the hydrogen donor with Pd/C catalyst in methanol, often under microwave irradiation for 10-30 minutes.

Hydrobromic Acid-Mediated Deprotection

Acid-Catalyzed Cleavage Mechanism

Hydrobromic acid in acetic acid (HBr/AcOH) represents a highly effective method for Z group removal that proceeds through an acid-catalyzed mechanism. The reaction involves the protonation of the benzyl oxygen, followed by the nucleophilic attack of bromide ion on the benzylic carbon, resulting in the formation of benzyl bromide and the liberation of the protected amine.

The mechanism begins with the protonation of the carbonyl oxygen of the carbamate group, which increases the electrophilicity of the benzyl carbon. The bromide ion then attacks the benzylic carbon through an SN1 or SN2 mechanism, depending on the stability of the intermediate carbocation. The reaction is typically carried out using 33% HBr in acetic acid at room temperature for 30-60 minutes.

Advantages and Limitations of Acid-Mediated Deprotection

The HBr/AcOH method offers several advantages, including rapid reaction times, high yields, and compatibility with a wide range of functional groups. However, the harsh acidic conditions can be problematic for acid-sensitive substrates and may lead to the cleavage of other protecting groups or the degradation of sensitive functionalities.

The method is particularly useful for substrates that are incompatible with hydrogenation conditions, such as those containing sulfur-containing groups that can poison palladium catalysts. The reaction typically proceeds in high yield (95-98%) and can be completed within 30-60 minutes under standard conditions.

| Method | Conditions | Advantages | Limitations | Typical Yield | Reaction Time |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C, MeOH, RT | Mild conditions, clean | Catalyst poisoning | 90-95% | 16 hours |

| Transfer Hydrogenation | NH₄COOH/Pd-C, MeOH, MW | No H₂ gas required | Requires MW irradiation | 85-92% | 10-30 minutes |

| HBr/AcOH | 33% HBr/AcOH | Rapid, high yield | Harsh conditions | 95-98% | 30-60 minutes |

| Photolytic Cleavage | Visible light/DDQ | Orthogonal to other methods | Requires photocatalyst | 80-90% | 1-3 hours |

| Nucleophilic Cleavage | 2-Mercaptoethanol/K₃PO₄ | Functional group tolerant | Limited scope | 85-90% | 2-4 hours |